molecular formula C14H10Br2N2O B13814233 3-(1,3-benzoxazol-2-yl)-4,6-dibromo-2-methylaniline

3-(1,3-benzoxazol-2-yl)-4,6-dibromo-2-methylaniline

Cat. No.: B13814233
M. Wt: 382.05 g/mol
InChI Key: SSMCOFLPTIDSMC-UHFFFAOYSA-N
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Description

3-(1,3-Benzoxazol-2-yl)-4,6-dibromo-2-methylaniline is a compound belonging to the benzoxazole family, which is known for its diverse biological activities and applications in various fields. Benzoxazole derivatives are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant effects .

Preparation Methods

The synthesis of 3-(1,3-benzoxazol-2-yl)-4,6-dibromo-2-methylaniline typically involves the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts used include nanocatalysts, metal catalysts, and ionic liquid catalysts . Industrial production methods often involve the use of efficient catalytic systems to achieve high yields and purity.

Chemical Reactions Analysis

3-(1,3-Benzoxazol-2-yl)-4,6-dibromo-2-methylaniline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

3-(1,3-Benzoxazol-2-yl)-4,6-dibromo-2-methylaniline can be compared with other benzoxazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C14H10Br2N2O

Molecular Weight

382.05 g/mol

IUPAC Name

3-(1,3-benzoxazol-2-yl)-4,6-dibromo-2-methylaniline

InChI

InChI=1S/C14H10Br2N2O/c1-7-12(8(15)6-9(16)13(7)17)14-18-10-4-2-3-5-11(10)19-14/h2-6H,17H2,1H3

InChI Key

SSMCOFLPTIDSMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=C1N)Br)Br)C2=NC3=CC=CC=C3O2

Origin of Product

United States

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